![molecular formula C7H3BrINO B12875576 2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
2-Bromo-7-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C7H3BrINO and a molecular weight of 323.91 g/mol . It is characterized by the presence of bromine and iodine atoms attached to the benzoxazole ring, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. Subsequent bromination and iodination reactions introduce the bromine and iodine atoms at the desired positions on the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes using appropriate catalysts and reaction conditions. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as amines, ethers, and thiols .
Applications De Recherche Scientifique
2-Bromo-7-iodobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-7-iodobenzo[d]oxazole include other benzoxazole derivatives, such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .
Propriétés
Formule moléculaire |
C7H3BrINO |
|---|---|
Poids moléculaire |
323.91 g/mol |
Nom IUPAC |
2-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
Clé InChI |
VYUWLHFABADKDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


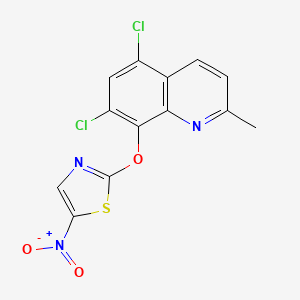
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
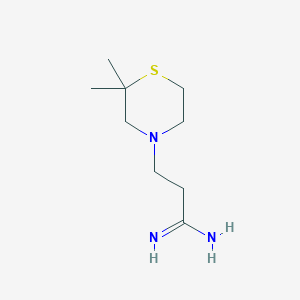
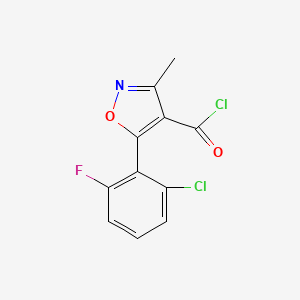
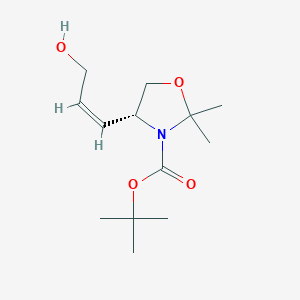
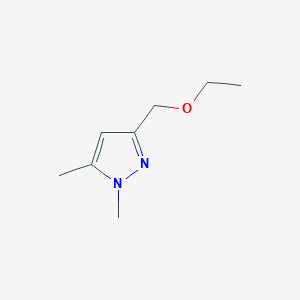
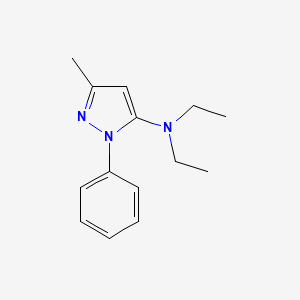


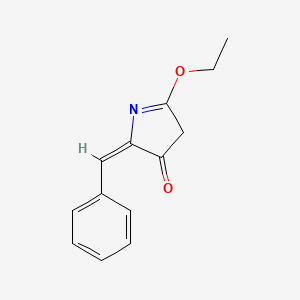
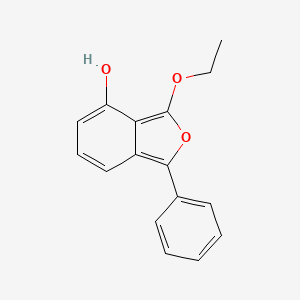

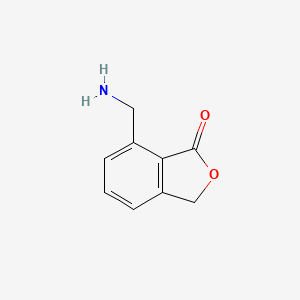
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
